![molecular formula C6H6O3Ti B12284568 [1,2-Benzenediolato(2)-O,O']oxotitanium CAS No. 93459-84-8](/img/structure/B12284568.png)
[1,2-Benzenediolato(2)-O,O']oxotitanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2-Benzenediolato(2)-O,O’]oxotitanium is a titanium-based compound known for its catalytic properties. It is often used in various organic reactions due to its ability to facilitate the formation of carbon-carbon bonds. The compound is characterized by the presence of a titanium atom coordinated with a 1,2-benzenediolate ligand and an oxo group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Benzenediolato(2)-O,O’]oxotitanium typically involves the reaction of titanium tetrachloride with catechol (1,2-benzenediol) in the presence of a base. The reaction proceeds as follows:
Reactants: Titanium tetrachloride (TiCl4) and catechol (C6H4(OH)2).
Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. A base such as triethylamine (Et3N) is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The titanium tetrachloride is added dropwise to a solution of catechol and the base in an appropriate solvent, such as dichloromethane. The mixture is stirred at room temperature until the reaction is complete, typically indicated by a change in color.
Industrial Production Methods
Industrial production of [1,2-Benzenediolato(2)-O,O’]oxotitanium follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Using larger quantities of reactants and solvents.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[1,2-Benzenediolato(2)-O,O’]oxotitanium is known to undergo various types of reactions, including:
Catalytic Reactions: It acts as a catalyst in Michael reactions and aldol-type reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although it is more commonly used as a catalyst.
Common Reagents and Conditions
Michael Reactions: In the presence of [1,2-Benzenediolato(2)-O,O’]oxotitanium, ketene silyl acetals react with α,β-unsaturated ketones to form Michael adducts.
Aldol Reactions: The compound catalyzes the reaction of ketene silyl acetals with aldehydes to produce β-hydroxy carboxylic esters.
Major Products
Michael Adducts: Formed from the reaction of ketene silyl acetals with α,β-unsaturated ketones.
β-Hydroxy Carboxylic Esters: Produced from the aldol reaction of ketene silyl acetals with aldehydes.
Applications De Recherche Scientifique
[1,2-Benzenediolato(2)-O,O’]oxotitanium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in carbon-carbon bond-forming reactions
Biology and Medicine:
Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which [1,2-Benzenediolato(2)-O,O’]oxotitanium exerts its catalytic effects involves the activation of reactants through coordination to the titanium center. This coordination facilitates the formation of transition states that lower the activation energy of the reaction, thereby increasing the reaction rate. The molecular targets and pathways involved include:
Coordination to Carbonyl Groups: Activating them for nucleophilic attack.
Stabilization of Transition States: Through interactions with the titanium center.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium Tetrachloride (TiCl4): A common titanium compound used in various chemical reactions.
Titanium Isopropoxide (Ti(OiPr)4): Another titanium-based catalyst used in organic synthesis.
Uniqueness
[1,2-Benzenediolato(2)-O,O’]oxotitanium is unique due to its specific coordination environment, which provides distinct catalytic properties. Unlike titanium tetrachloride and titanium isopropoxide, it offers enhanced chemoselectivity and efficiency in certain reactions, such as the Michael and aldol reactions .
Propriétés
Numéro CAS |
93459-84-8 |
|---|---|
Formule moléculaire |
C6H6O3Ti |
Poids moléculaire |
173.98 g/mol |
Nom IUPAC |
benzene-1,2-diol;oxotitanium |
InChI |
InChI=1S/C6H6O2.O.Ti/c7-5-3-1-2-4-6(5)8;;/h1-4,7-8H;; |
Clé InChI |
KNSPECAPESFHOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)O.O=[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



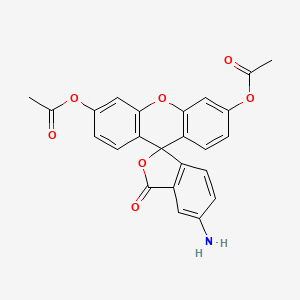
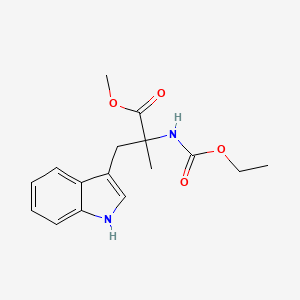



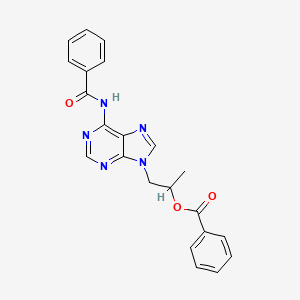

![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)
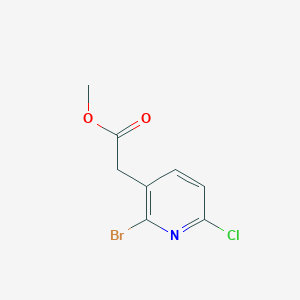
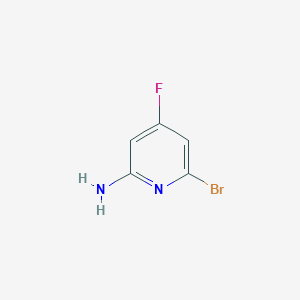
![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)

![Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate](/img/structure/B12284571.png)
